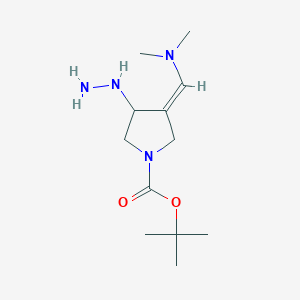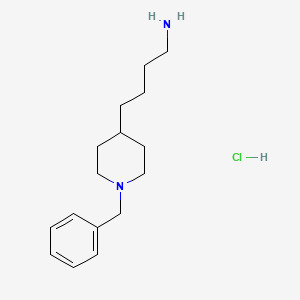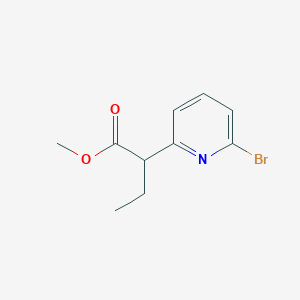
4-Chloro-5-fluoro-2-propoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2-propoxypyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-propoxypyrimidine typically involves the substitution reactions on a pyrimidine ring. One common method includes the reaction of 4,5-dichloro-2-propoxypyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-2-propoxypyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-2-propoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar structure but with a methoxy group instead of a propoxy group.
4-Chloro-5-fluoro-2-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a propoxy group.
4-Chloro-5-fluoro-2-butoxypyrimidine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
4-Chloro-5-fluoro-2-propoxypyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propoxy group can provide different steric and electronic effects compared to methoxy, ethoxy, or butoxy groups, potentially leading to unique properties and applications.
Propiedades
Fórmula molecular |
C7H8ClFN2O |
|---|---|
Peso molecular |
190.60 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2-propoxypyrimidine |
InChI |
InChI=1S/C7H8ClFN2O/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3H2,1H3 |
Clave InChI |
IQPAQSATCPVUIY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC=C(C(=N1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)









